tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a dimethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2,2-dimethyl-1,3-diaminopropane.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. Its structural features make it a useful probe in the investigation of enzyme mechanisms and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-ethynylpiperidine-1-carboxylate: Lacks the dimethyl substitution on the piperidine ring.
tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-acetate: Has an acetate group instead of a carboxylate group.
tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is unique due to the combination of its ethynyl group and the dimethyl-substituted piperidine ring. This combination provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2387600-09-9 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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